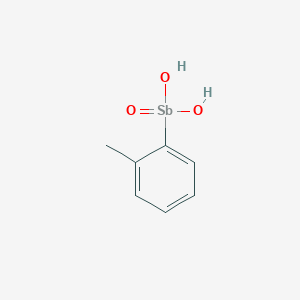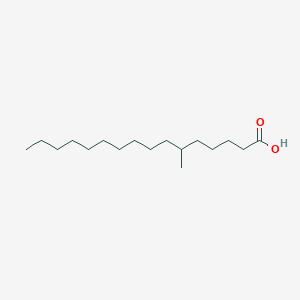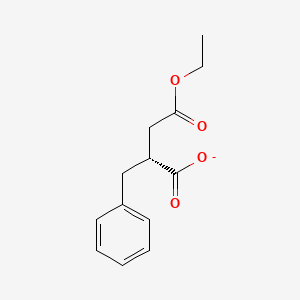
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is an organic compound with a specific stereochemistry, characterized by the presence of a benzyl group, an ethoxy group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate typically involves the esterification of (2R)-2-benzyl-4-hydroxy-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-2-benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: Reduction of the ketone group can yield (2R)-2-benzyl-4-ethoxybutanol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (2R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: (2R)-2-Benzyl-4-ethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, altering the enzyme’s activity and affecting the overall metabolic pathway.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Benzyl-4-hydroxy-4-oxobutanoate
- (2R)-2-Benzyl-4-methoxy-4-oxobutanoate
- (2R)-2-Benzyl-4-ethoxy-4-hydroxybutanoate
Uniqueness
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its distinct reactivity profile also sets it apart from other similar compounds, providing opportunities for its use in specialized applications.
Propiedades
Número CAS |
21654-17-1 |
|---|---|
Fórmula molecular |
C13H15O4- |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
(2R)-2-benzyl-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-12(14)9-11(13(15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/p-1/t11-/m1/s1 |
Clave InChI |
CPOFBLAMUMBJNV-LLVKDONJSA-M |
SMILES isomérico |
CCOC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
SMILES canónico |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


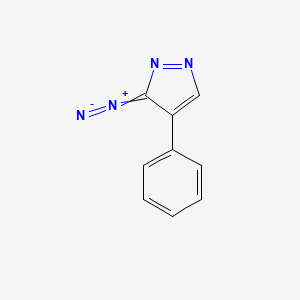

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



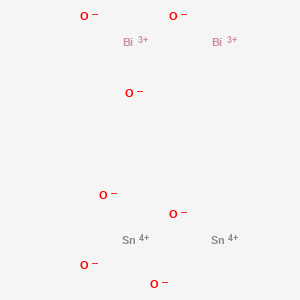
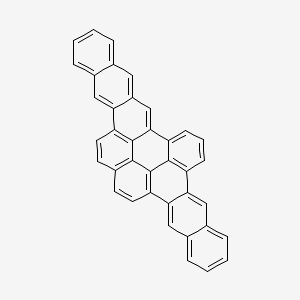
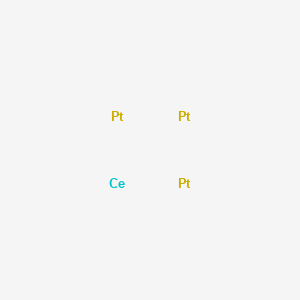
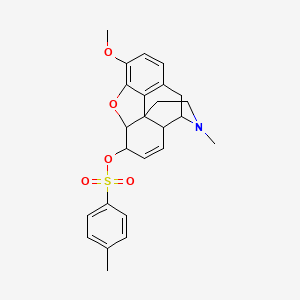
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

